![molecular formula C22H17FN6OS B2810693 N-(3-fluorophenyl)-2-{[9-(4-methylphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl]thio}acetamide CAS No. 1223917-95-0](/img/no-structure.png)
N-(3-fluorophenyl)-2-{[9-(4-methylphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl]thio}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3-fluorophenyl)-2-{[9-(4-methylphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl]thio}acetamide is a useful research compound. Its molecular formula is C22H17FN6OS and its molecular weight is 432.48. The purity is usually 95%.
BenchChem offers high-quality N-(3-fluorophenyl)-2-{[9-(4-methylphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl]thio}acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-fluorophenyl)-2-{[9-(4-methylphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl]thio}acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antioxidant and Anticancer Activity
Compounds with structural similarities, such as triazolo-thiadiazoles, have demonstrated potent antioxidant properties through various assays, including DPPH and ABTS radical scavenging methods, and lipid peroxide assay. They also exhibit significant dose-dependent cytotoxic effects on hepatocellular carcinoma cell lines, such as HepG2, indicating potential anticancer activity. The mechanism of action includes the induction of apoptosis, as evidenced by cell cycle analysis and chromatin condensation studies (Sunil et al., 2010).
Antimicrobial Activity
Newly synthesized heterocyclic compounds incorporating elements like antipyrine and pyrazole have been found to possess antimicrobial activities. The structures of these compounds were elucidated using various spectroscopic methods, and their biological activities were tested, revealing significant antimicrobial effects (Riyadh et al., 2013).
Green Synthesis and Biological Activities
The green one-pot, solvent-free synthesis of pyrazolo[1,5-a]pyrimidines and related compounds has been explored, demonstrating competitive antimicrobial activities against standard antibacterial and antifungal drugs. These findings highlight the potential of these compounds in developing new antimicrobial agents with environmental benefits (Abdelhamid et al., 2016).
Insecticidal Agents
Compounds with similar structures have been synthesized and evaluated as insecticidal agents against pests like the cotton leafworm, Spodoptera littoralis. The toxicological and biochemical impacts of these compounds suggest their utility in agricultural applications, offering potential alternatives to conventional pesticides (Soliman et al., 2020).
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(3-fluorophenyl)-2-{[9-(4-methylphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl]thio}acetamide involves the synthesis of two key intermediates, followed by their coupling to form the final product.", "Starting Materials": [ "3-fluoroaniline", "4-methylphenylhydrazine", "2-bromoacetyl chloride", "sodium thiolate", "copper(I) iodide", "triethylamine", "acetonitrile", "dimethylformamide", "diethyl ether", "sodium hydroxide", "hydrochloric acid", "sodium bicarbonate", "magnesium sulfate" ], "Reaction": [ "Step 1: Synthesis of 9-(4-methylphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-amine", "a. Dissolve 4-methylphenylhydrazine (1.0 equiv) in acetonitrile and add 3-fluoroaniline (1.2 equiv) and triethylamine (1.2 equiv).", "b. Heat the reaction mixture at 80°C for 12 hours.", "c. Cool the reaction mixture to room temperature and filter the precipitate.", "d. Wash the precipitate with diethyl ether and dry under vacuum to obtain 9-(4-methylphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-amine.", "Step 2: Synthesis of 2-(9-(4-methylphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thioacetic acid", "a. Dissolve 9-(4-methylphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-amine (1.0 equiv) in dimethylformamide and add sodium thiolate (1.2 equiv).", "b. Heat the reaction mixture at 80°C for 12 hours.", "c. Cool the reaction mixture to room temperature and acidify with hydrochloric acid.", "d. Extract the mixture with diethyl ether and wash the organic layer with sodium bicarbonate solution.", "e. Dry the organic layer over magnesium sulfate and evaporate the solvent to obtain 2-(9-(4-methylphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thioacetic acid.", "Step 3: Coupling of 2-(9-(4-methylphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thioacetic acid and 2-bromoacetyl chloride", "a. Dissolve 2-(9-(4-methylphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thioacetic acid (1.0 equiv) and 2-bromoacetyl chloride (1.2 equiv) in acetonitrile.", "b. Add copper(I) iodide (10 mol%) and stir the reaction mixture at room temperature for 12 hours.", "c. Quench the reaction with saturated sodium bicarbonate solution and extract the mixture with diethyl ether.", "d. Wash the organic layer with water and brine, dry over magnesium sulfate, and evaporate the solvent to obtain N-(3-fluorophenyl)-2-{[9-(4-methylphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl]thio}acetamide." ] } | |
CAS RN |
1223917-95-0 |
Product Name |
N-(3-fluorophenyl)-2-{[9-(4-methylphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl]thio}acetamide |
Molecular Formula |
C22H17FN6OS |
Molecular Weight |
432.48 |
IUPAC Name |
N-(3-fluorophenyl)-2-[[11-(4-methylphenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C22H17FN6OS/c1-14-5-7-15(8-6-14)18-12-19-21-25-26-22(28(21)9-10-29(19)27-18)31-13-20(30)24-17-4-2-3-16(23)11-17/h2-12H,13H2,1H3,(H,24,30) |
InChI Key |
JIKCUIHGLZMQGR-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2=NN3C=CN4C(=NN=C4SCC(=O)NC5=CC(=CC=C5)F)C3=C2 |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



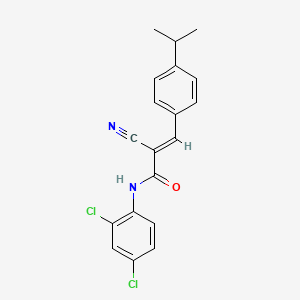
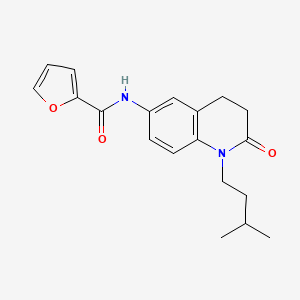
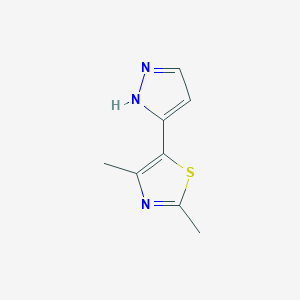

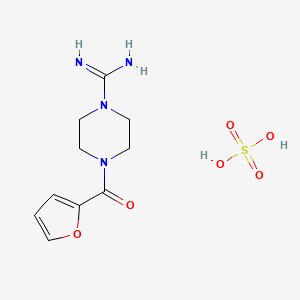


![5-[(4-fluorobenzyl)thio]-2-[2-(1H-indol-3-yl)ethyl][1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2810627.png)
![methyl 4-{[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]amino}-4-oxobutanoate](/img/structure/B2810628.png)
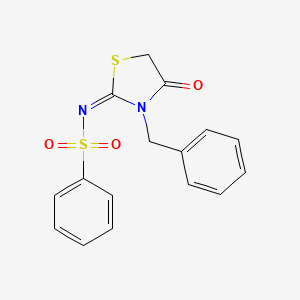
![4-(3-{2-[{[(2-methoxyphenyl)amino]carbonyl}(methyl)amino]ethyl}-1,2,4-oxadiazol-5-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2810630.png)
![4-[(4-Cyclopropylsulfonylpiperazin-1-yl)methyl]-3-fluorobenzonitrile](/img/structure/B2810631.png)
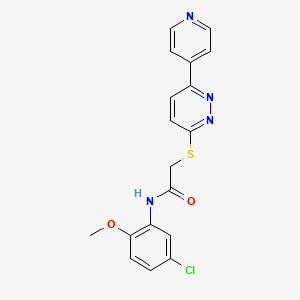
![N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-methylsulfonylbenzamide](/img/structure/B2810633.png)